molecular formula C11H10N2O2S B1517378 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol CAS No. 1105195-60-5

1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol

Cat. No. B1517378
CAS RN: 1105195-60-5
M. Wt: 234.28 g/mol
InChI Key: IMWXIXGERSIQHM-UHFFFAOYSA-N
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Description

The compound “1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. It also contains a 1,3-benzodioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the 1,3-benzodioxol-5-ylmethyl group. The presence of the sulfur atom in the imidazole ring could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the sulfur atom. The imidazole ring is a common component in many biologically active compounds and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially increase its polarity and influence its solubility .

Scientific Research Applications

Materials Science and Coordination Chemistry

Synthesis and Structure of Coordination Polymers

Research has focused on the synthesis of coordination polymers using ligands similar to our compound of interest, highlighting their potential as functional microporous solid materials. For instance, the creation of a 3D Cobalt(II) coordination polymer using 1,4-bis(imidazole-1-ylmethyl)benzene (bix) with Co(OAc)2 resulted in a complex that forms an open three-dimensional framework with specific channels, indicating its attractiveness for applications in microporous materials (Qihua Zhao et al., 2002). Further studies on coordination polymers built from similar ligands have explored their structural diversity and functional properties, contributing to advancements in functional supramolecular coordination polymers (N. N. Adarsh et al., 2016).

Corrosion Inhibition

Corrosion Inhibition Properties

Benzimidazole derivatives, closely related to the compound , have been synthesized and assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. These studies employ gravimetric, electrochemical, SEM, and computational methods to explore the protective layer formation on metal surfaces, demonstrating the significance of these compounds in corrosion inhibition (P. Ammal et al., 2018).

Synthetic Chemistry

Microwave Assisted Synthesis of Derivatives

Research into novel synthesis methods, such as microwave-assisted synthesis, has been applied to create functionalized hydantoin derivatives, which are structurally related to our compound of interest. These methods showcase the utility of such compounds in the synthesis of novel materials and chemicals (S. Kamila et al., 2011).

Gene Delivery

Gene Delivery Applications

Studies on ionic liquids with thioether motifs, structurally akin to the compound of interest, as synthetic cationic lipids for gene delivery, have introduced a novel class of imidazolium- and ammonium-based ionic liquids. These substances display efficient gene delivery properties with low toxicity, leveraging thiol-yne click chemistry for their synthesis. This highlights the potential of structurally related compounds in biomedical applications, particularly in gene therapy (Jamie C. Gaitor et al., 2017).

Future Directions

Further studies could focus on the synthesis and characterization of this compound, as well as the investigation of its potential biological activities. This could involve in vitro and in vivo studies to determine its effects on various biological targets .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c16-11-12-3-4-13(11)6-8-1-2-9-10(5-8)15-7-14-9/h1-5H,6-7H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWXIXGERSIQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171440
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol

CAS RN

1105195-60-5
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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